molecular formula C26H24FN3O B2992060 (Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one CAS No. 1322305-10-1

(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one

Cat. No.: B2992060
CAS No.: 1322305-10-1
M. Wt: 413.496
InChI Key: ZKIRNVKRHXPSDM-KQWNVCNZSA-N
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Description

(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C26H24FN3O and its molecular weight is 413.496. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Applications

A series of compounds related to the subject chemical have been synthesized for potential antimicrobial and antioxidant applications. Sadula, Peddaboina, and Subhashini (2014) synthesized ten compounds closely related to the query chemical, screening them for antimicrobial activity against gram-positive and gram-negative bacteria, as well as the yeast C. albicans. Additionally, these compounds were tested for antioxidant activity using the DPPH method and were found to exhibit biological activity (Sadula, Peddaboina, & Subhashini, 2014).

Luminescence Sensing Applications

Imidazole dicarboxylate-based lanthanide(III)-organic frameworks related to the query compound have been synthesized and demonstrated potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity to these derivatives, highlighting their applicability in sensing technologies (Shi et al., 2015).

Electroluminescent Applications

New low-molecular-weight compounds with structural similarities to the query compound have been developed for potential application in organic light-emitting devices (OLEDs). Their photophysical properties have been investigated in solution and in polymer films, with experimental organic displays prepared to explore their electroluminescent capabilities (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Binding Interaction Studies

The binding interactions of a bioactive fluorophore structurally related to the query compound with ZnO nanocrystals have been studied. These interactions are significant for understanding the interaction of nanomaterials with bioactive molecules, which is crucial for biomedical nanotechnologies (Jayabharathi et al., 2015).

Luminescent Solar Concentrators

Push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores have been synthesized and investigated for their potential in luminescent solar concentrators (LSCs). These new fluorophores, with significant fluorescence and transmittance properties, indicate the utility of imidazole-based compounds in the development of efficient LSCs (Bellina et al., 2016).

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2,4-dimethylphenyl)-2-(2-fluorophenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-9-14-24(18(2)15-17)30-25(21-7-5-6-8-22(21)27)28-23(26(30)31)16-19-10-12-20(13-11-19)29(3)4/h5-16H,1-4H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRNVKRHXPSDM-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)N(C)C)C2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)N(C)C)/C2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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